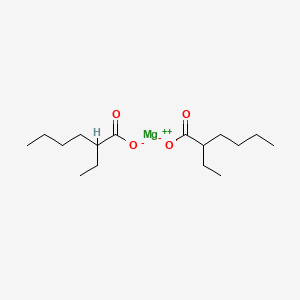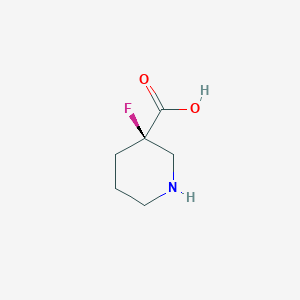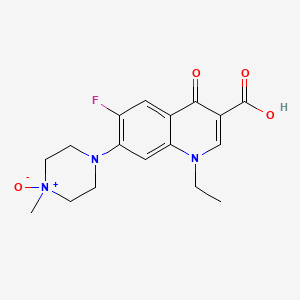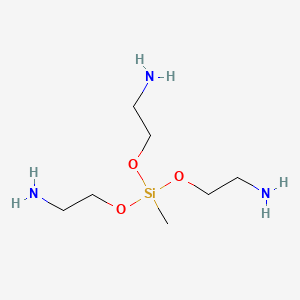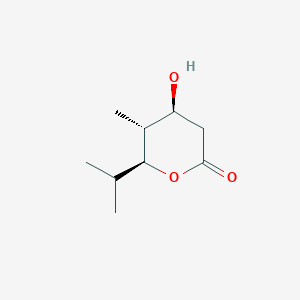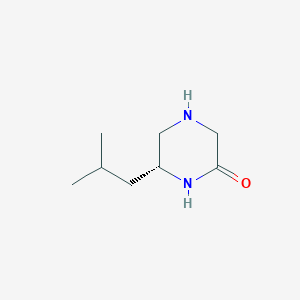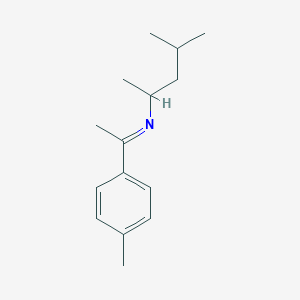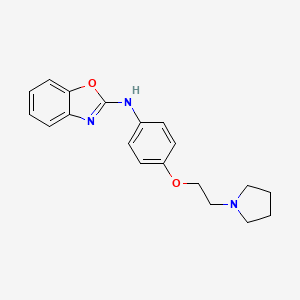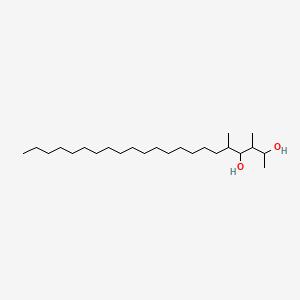![molecular formula C10H11F B13815844 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene CAS No. 229168-32-5](/img/structure/B13815844.png)
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and 2-methylcyclopropyl bromide.
Grignard Reaction: A Grignard reagent is prepared by reacting 2-methylcyclopropyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with fluorobenzene in the presence of a catalyst such as copper(I) iodide to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: Products include cyclopropyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-methylbenzene: Similar structure but lacks the cyclopropyl group.
1-Fluoro-4-ethylbenzene: Similar structure with an ethyl group instead of a cyclopropyl group.
1-Fluoro-4-isopropylbenzene: Similar structure with an isopropyl group instead of a cyclopropyl group.
Uniqueness
1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene is unique due to the presence of both a fluorine atom and a 2-methylcyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
229168-32-5 |
|---|---|
Fórmula molecular |
C10H11F |
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
1-fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene |
InChI |
InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3/t7-,10-/m1/s1 |
Clave InChI |
ANZUFFHVZZRJEZ-GMSGAONNSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]1C2=CC=C(C=C2)F |
SMILES canónico |
CC1CC1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
